molecular formula C14H8ClF3N2 B2575490 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole CAS No. 2060750-44-7

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole

Cat. No.: B2575490
CAS No.: 2060750-44-7
M. Wt: 296.68
InChI Key: DTLWRCCYULRDOS-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole is a useful research compound. Its molecular formula is C14H8ClF3N2 and its molecular weight is 296.68. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Hydrogen Bonding

Research into similar compounds has provided insights into their crystal structures and hydrogen bonding networks. For instance, the study of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles revealed hydrogen bonding networks and π-stacking of the indole moiety, which are essential for understanding the structural basis of their interactions and functionalities (M. Mphahlele, 2018).

Synthesis and Functionalization

Synthetic approaches to constructing indole derivatives and their functionalization play a significant role in the development of new pharmaceuticals and materials. For example, palladium-catalyzed reactions have been a cornerstone in the synthesis and functionalization of indoles, contributing to the arsenal of organic synthesis (S. Cacchi & G. Fabrizi, 2005).

Optoelectronic and Charge Transfer Properties

The optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing small molecules, including indole derivatives, have been explored. These properties are crucial for the development of materials used in organic semiconductor devices (A. Irfan et al., 2019).

Catalytic Applications

Indole cores have been utilized in the design of catalysts for various organic reactions. Studies on palladacycles derived from indole-based ligands showcase their efficiency in catalyzing cross-coupling reactions, highlighting the versatility of indole derivatives in synthetic chemistry (M. Singh et al., 2017).

Biological Activity Exploration

The structure and synthetic accessibility of indole derivatives make them attractive candidates for the development of new therapeutic agents. Investigations into their biological activities, such as antiallergic properties, are ongoing. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides have been studied for their antiallergic potential, demonstrating the medicinal relevance of indole derivatives (Cecilia Menciu et al., 1999).

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2/c15-10-6-9(14(16,17)18)7-19-13(10)12-5-8-3-1-2-4-11(8)20-12/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLWRCCYULRDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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